molecular formula C18H23N3O3S B2645118 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide CAS No. 1007476-29-0

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Cat. No. B2645118
CAS RN: 1007476-29-0
M. Wt: 361.46
InChI Key: SKKWRMJBVHCJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produce antibodies. TAK-659 has been shown to have potential as a treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide (also known as F0561-0118, Oprea1_059338, AB00668444-01, etc.):

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique structure allows for modifications that can lead to the creation of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These derivatives can be synthesized to target specific bacterial strains, making them valuable in the development of new antibiotics, especially against resistant strains .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies due to its ability to interact with specific enzymes. This interaction can help in understanding enzyme mechanisms and developing inhibitors that can regulate enzyme activity, which is crucial in treating diseases like diabetes and hypertension .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block in the synthesis of heterocyclic compounds, which are important in various chemical reactions and processes .

Material Science

The compound’s unique chemical properties make it suitable for use in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength, which are essential for industrial applications .

Environmental Science

In environmental science, this compound can be used in the development of sensors and detection systems for monitoring pollutants. Its sensitivity to certain chemicals makes it useful in detecting and quantifying environmental contaminants, aiding in pollution control and environmental protection.

These applications highlight the versatility and importance of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific research and practical challenges.

Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-5-24-15-9-7-6-8-12(15)17(22)19-16-13-10-25(23)11-14(13)20-21(16)18(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKWRMJBVHCJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

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